molecular formula C9H14N2 B15227908 Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile

Cat. No.: B15227908
M. Wt: 150.22 g/mol
InChI Key: MCSXYLJCRCLAOC-JVHMLUBASA-N
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Description

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the cyclopentane ring through cyclization of linear precursors.

    Pyrrole Ring Formation: Introduction of the pyrrole ring via condensation reactions.

    Functional Group Modifications: Addition of the nitrile group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Modulation of receptor function in biological systems.

    Pathway Modulation: Influence on biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures, such as other cyclopentane-pyrrole derivatives.

    Uniqueness: Unique functional groups and structural features that differentiate it from other compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carbonitrile

InChI

InChI=1S/C9H14N2/c1-9(6-10)2-7-4-11-5-8(7)3-9/h7-8,11H,2-5H2,1H3/t7-,8+,9?

InChI Key

MCSXYLJCRCLAOC-JVHMLUBASA-N

Isomeric SMILES

CC1(C[C@@H]2CNC[C@@H]2C1)C#N

Canonical SMILES

CC1(CC2CNCC2C1)C#N

Origin of Product

United States

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